8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H7IN2. It is a member of the imidazopyridine class, which is a type of fused bicyclic 5–6 heterocycles . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing a pyridine ring fused with an imidazole ring. The compound has an iodine atom at the 8th position and a methyl group at the 6th position .Scientific Research Applications
Synthesis and Characterization
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its synthesis and characterization, demonstrating its potential as a versatile compound in chemical research. Du Hui-r (2014) explored its preparation from commercially available 2-amino pyridine, involving processes like alkylation, cyclization, chlorination, and Suzuki cross-coupling (Du Hui-r, 2014).
Automated Continuous Flow Synthesis
The compound has also been synthesized via an automated continuous flow process, as shown by A. Herath et al. (2010). This method is a significant advancement over traditional in-flask methods, highlighting the compound's role in innovative chemical synthesis technologies (A. Herath, R. Dahl, N. Cosford, 2010).
Reactivity and Computational Studies
Research by J. Teulade et al. (1982) on the reactivity of the imidazo[l,2-a]pyridine system, including compounds like 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, provides insights into the chemical behavior of such compounds. Computational CNDO/2 calculations were also used to understand their reactivity (J. Teulade, R. Escale, J. Rossi, J. Chapat, G. Grassy, M. Payard, 1982).
Tuberculostatic Activity
Studies on derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid, a similar compound, have explored their tuberculostatic activity, as indicated by L. Bukowski (1984) and (1996). These investigations into biological activity suggest potential medical research applications (L. Bukowski, 1984; L. Bukowski, M. Janowiec, 1996).
Synthesis of Derivatives
Further research by B. Stanovnik et al. (2008) delves into the synthesis of derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (B. Stanovnik, Uroš Grošelj, Jure Bezenšek, A. Meden, J. Svete, M. Oblak, Petra Stefanic Anderluh, U. Urleb, 2008).
Future Directions
properties
IUPAC Name |
8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOEIDRMIQUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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